4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is a heterocyclic compound characterized by a pyrrolo[1,2-A]quinoxaline core structure. It features a chlorine atom at the 4-position and a trifluoromethyl group at the 7-position, contributing to its unique chemical properties. The molecular formula of this compound is C₁₂H₆ClF₃N₂, with a molecular weight of 270.64 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities. This compound is synthesized through various organic reactions and is primarily studied for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs .
The synthesis of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline typically involves multi-step organic reactions. A common synthetic route includes:
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis methods involves optimizing reaction conditions for high yield and purity. Techniques such as recrystallization or chromatography are commonly used for purification.
The molecular structure of 4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline can be depicted as follows:
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline can participate in various chemical reactions:
The mechanism of action for derivatives of pyrrolo[1,2-A]quinoxaline involves several pathways:
Relevant data on these properties are crucial for understanding how the compound behaves under various conditions.
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline has several applications across different scientific domains:
The exploration of pyrroloquinoxaline derivatives in medicinal chemistry began in earnest during the late 20th century, with significant acceleration in the past two decades. Early research focused primarily on their antimicrobial potential, particularly against resistant bacterial and fungal strains. The structural similarity to naturally occurring quinoxaline antibiotics like echinomycin and levomycin provided initial inspiration for synthetic efforts targeting this scaffold [8]. The discovery that certain pyrroloquinoxaline derivatives exhibited DNA intercalation properties further stimulated interest in their anticancer potential [3].
The scaffold's versatility became increasingly apparent through systematic structure-activity relationship (SAR) studies. Researchers demonstrated that modifications at the 4-position and 7-position significantly influenced biological activity. The introduction of electron-withdrawing groups at these positions, particularly halogens and fluorinated alkyl groups, consistently enhanced potency across multiple biological assays. This realization led to focused synthetic efforts targeting specifically halogenated derivatives, including the compound of interest: 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline [6]. The development of novel synthetic methodologies, particularly those employing iron catalysis and microwave-assisted reactions, enabled more efficient access to these structurally complex molecules and accelerated pharmacological evaluation [6].
The strategic incorporation of halogen atoms and fluorinated groups represents a cornerstone of modern medicinal chemistry, particularly in the optimization of heterocyclic compounds for pharmaceutical applications. The chlorine atom at position 4 serves multiple critical functions. First, it significantly influences the electron distribution across the tricyclic system, enhancing the scaffold's π-acidity and thereby facilitating interactions with electron-rich biological targets. Second, chlorine serves as an effective bioisostere for various functional groups while providing metabolic stability by resisting oxidative degradation pathways [6].
The trifluoromethyl (-CF₃) group at position 7 contributes several unique physicochemical advantages. Its strong electron-withdrawing character further modulates the electron density of the aromatic system, enhancing binding affinity to target proteins. The trifluoromethyl group also significantly increases lipophilicity (log P), improving membrane permeability and cellular uptake without substantially increasing metabolic vulnerability. Moreover, the steric profile of the -CF₃ group mimics certain structural elements of natural ligands while providing resistance to enzymatic degradation due to the strength of carbon-fluorine bonds. This combination of electronic, lipophilic, and steric effects creates an optimal pharmacophoric configuration for target engagement [5] [6].
Contemporary research on 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline has expanded beyond traditional antimicrobial applications to focus on several promising therapeutic areas. Significant attention has centered on its Sirt6-activating properties, positioning it as a potential modulator of epigenetic regulation and cellular metabolism. Recent studies indicate that this compound class stabilizes Sirt6 into an extended binding pocket through specific π-cation interactions with Trp188 residues, enhancing deacetylation activity [1].
The compound has emerged as a candidate for oncology therapeutics due to its potent antiproliferative effects against diverse cancer cell lines, particularly through inhibition of colony formation—a key indicator of metastatic potential. Additionally, its broad-spectrum antiviral potential has gained substantial interest, with demonstrated efficacy against SARS-CoV-2 infection through mechanisms that appear distinct from conventional antiviral agents. The compound's ability to suppress LPS-induced cytokine storms further suggests applications in managing hyperinflammatory conditions associated with severe infections [1] [3]. Research efforts are increasingly utilizing computational approaches to identify additional molecular targets and optimize the scaffold for enhanced selectivity and pharmacokinetic properties.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2